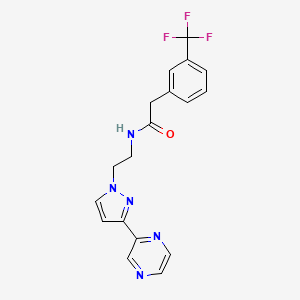

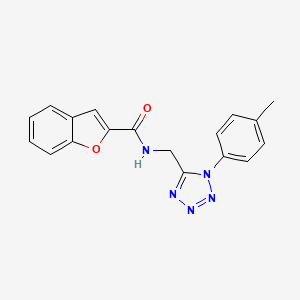

![molecular formula C21H25N5O4S B2810287 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034308-99-9](/img/structure/B2810287.png)

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to possess a wide range of biological properties, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through two main methods: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . N-(2-pyrimido)amidines and guanidylpyrimidines can be converted to the target system via oxidation under different conditions .Applications De Recherche Scientifique

Antihypertensive Agents

- Research has explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines with potential antihypertensive properties. Some compounds in this class, including those with piperidine moieties, showed promising in vitro and in vivo antihypertensive activity (Bayomi et al., 1999).

Synthesis of Novel Derivatives

- Synthesis of new derivatives of [1,2,4]triazolo[1,5-a]pyrimidine has been conducted, leading to compounds with potential biological significance. These derivatives were synthesized through reactions involving various heterocyclic amines (Mohamed et al., 2011).

Chemical Properties and Biological Interests

- Studies have focused on the synthesis and chemical properties of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives, especially those containing a sulfonamide substituent at position 6, due to their biological relevance (Kolosov et al., 2015).

One-Pot Synthesis Techniques

- Research has been conducted on one-pot synthesis techniques for pyrido[2,3-d]pyrimidinone derivatives using aluminate sulfonic acid nanocatalysts. This method offers high yields, short reaction times, and easy workup, illustrating the chemical versatility of this compound class (Abdelrazek et al., 2019).

Antagonist Activity in Pharmaceuticals

- Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their antagonist activity against 5-HT2 and alpha 1 receptors, indicating potential pharmaceutical applications (Watanabe et al., 1992).

Antibacterial Activity

- Investigations into the antibacterial activity of compounds such as ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been conducted, showing effectiveness against various bacterial strains (Mohamed, 2021).

Water Solubility and Adenosine Receptor Antagonism

- Enhancing the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives to create human A₃ adenosine receptor antagonists has been a significant focus. This modification improved solubility at physiological pH, making these compounds more viable for intravenous infusion (Baraldi et al., 2012).

Synthesis and Antibacterial Activity

- The synthesis and characterization of novel pyrimidine derivatives, including 1,2,4-triazolo[1,5-a]pyrimidine ring systems, and their antibacterial properties have been explored, highlighting the compound's potential in addressing microbial infections (Lahmidi et al., 2019).

Mécanisme D'action

While the specific mechanism of action for “3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate” is not mentioned in the available resources, it’s worth noting that some [1,2,4]triazolo[1,5-a]pyrimidines have shown significant inhibitory activity against certain biological targets .

Orientations Futures

Propriétés

IUPAC Name |

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl 4-benzylsulfonylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S/c27-21(30-12-4-7-18-13-22-20-23-16-24-26(20)14-18)25-10-8-19(9-11-25)31(28,29)15-17-5-2-1-3-6-17/h1-3,5-6,13-14,16,19H,4,7-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMOLEJQHUWELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)OCCCC3=CN4C(=NC=N4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

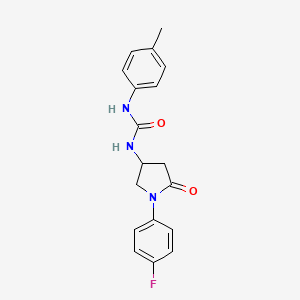

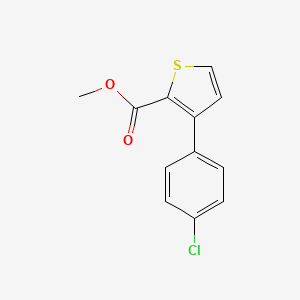

![(2Z)-8-methoxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810213.png)

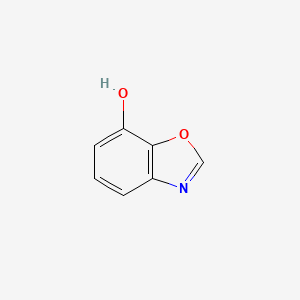

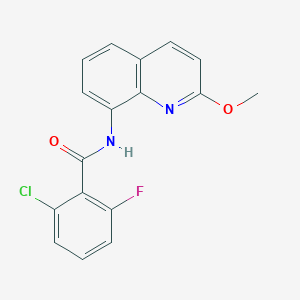

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2810216.png)

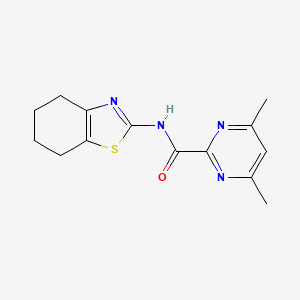

![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)

![ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2810220.png)

![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2810226.png)